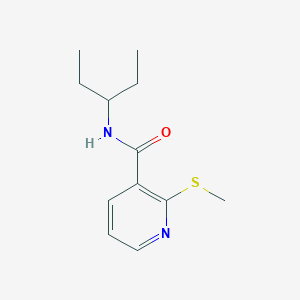
2-(methylsulfanyl)-N-(pentan-3-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(methylsulfanyl)-N-(pentan-3-yl)pyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MSMP and is a pyridine derivative. MSMP has been synthesized using various methods, and its mechanism of action has been studied in detail.
Mechanism of Action
The mechanism of action of MSMP is not fully understood. However, it has been suggested that MSMP may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. MSMP may also modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
MSMP has been shown to have various biochemical and physiological effects. In vitro studies have shown that MSMP inhibits the growth of cancer cells by inducing apoptosis. MSMP has also been shown to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
The advantages of using MSMP in lab experiments include its relatively simple synthesis method and its potential applications in various fields. However, the limitations of using MSMP in lab experiments include its limited solubility in water and its potential toxicity.
Future Directions
There are several future directions for the research on MSMP. One potential direction is to study the efficacy of MSMP in animal models of cancer and inflammation. Another potential direction is to investigate the potential side effects of MSMP and its toxicity in humans. Additionally, the development of new synthesis methods for MSMP may lead to the discovery of more potent analogs with improved pharmacological properties.
Conclusion:
In conclusion, MSMP is a chemical compound that has potential applications in various fields, particularly in medicinal chemistry. The synthesis of MSMP is relatively simple, and its mechanism of action has been studied in detail. MSMP has been shown to have antitumor and anti-inflammatory properties, and its biochemical and physiological effects have been investigated in vitro. While there are some limitations to using MSMP in lab experiments, there are several future directions for research on this compound that may lead to the discovery of new and improved analogs with therapeutic potential.
Synthesis Methods
The synthesis of MSMP has been achieved using various methods. One of the most common methods involves the reaction of 2-chloro-3-(methylsulfanyl) pyridine with pentan-3-amine in the presence of a base. This reaction results in the formation of MSMP as a white solid. Other methods involve the use of different amines and pyridine derivatives to form MSMP. The synthesis of MSMP is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
MSMP has been used in various scientific research applications. One of the most significant applications of MSMP is in the field of medicinal chemistry. MSMP has been shown to exhibit antitumor activity against various cancer cell lines. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
2-methylsulfanyl-N-pentan-3-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-4-9(5-2)14-11(15)10-7-6-8-13-12(10)16-3/h6-9H,4-5H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNBLRQSPQTEIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=C(N=CC=C1)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

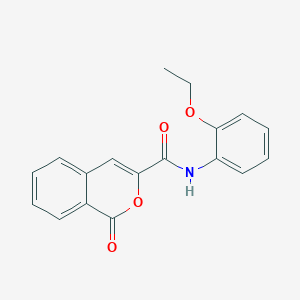
![2-methyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2492099.png)
![(2-Methylpentyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride](/img/structure/B2492103.png)
![2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2492108.png)

![2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]quinoline](/img/structure/B2492110.png)
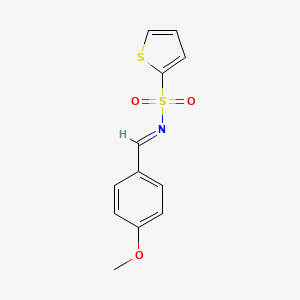
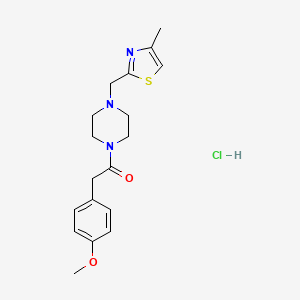
![(E)-4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxo-2-butenoic acid](/img/structure/B2492115.png)
![5-methyl-N~4~-[3-(trifluoromethyl)phenyl]-3,4-isoxazoledicarboxamide](/img/structure/B2492116.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2492117.png)
![12-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B2492119.png)
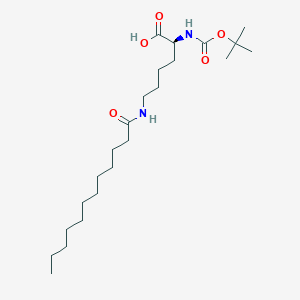
![Ethyl 2-[[2-[[4-(3-chlorophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2492121.png)